molecular formula C15H16N2O B2925171 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile CAS No. 1909317-57-2

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile

Cat. No.: B2925171
CAS No.: 1909317-57-2
M. Wt: 240.306
InChI Key: TVYGDFUPJBRXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is a bicyclic compound with a unique structure that includes a benzyl group, a ketone, and a nitrile functional group. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally involves the use of advanced organic synthesis techniques and may require specialized equipment and conditions to ensure the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

    Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure and exhibit significant biological activities.

    8-Azabicyclo[3.2.1]octane Derivatives: Other derivatives of this scaffold may include different substituents, leading to variations in their chemical and biological properties.

Uniqueness: 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is unique due to its specific combination of functional groups (benzyl, ketone, nitrile) and its potential for stereoselective synthesis. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYGDFUPJBRXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC(C1N2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.